

Application of ARN-077 Enantiomers in Competitive Binding Assays for NAAA Inhibition

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Compound of Interest		
Compound Name:	ARN 077 (enantiomer)	
Cat. No.:	B8198269	Get Quote

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Introduction

ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of the bioactive lipid N-palmitoylethanolamide (PEA).[1][2][3] PEA is an endogenous ligand for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating inflammation and pain.[4][5] By inhibiting NAAA, ARN-077 increases the endogenous levels of PEA, thereby enhancing PPAR-α signaling and exerting anti-inflammatory and analgesic effects.[1][3] This document provides detailed application notes and protocols for utilizing the enantiomers of ARN-077 in competitive binding assays to characterize their inhibitory activity against NAAA.

The stereochemistry of a drug can significantly impact its pharmacological activity.[6] In the case of ARN-077, a clear stereoselectivity has been observed, with one enantiomer being significantly more potent than the other.[7][8] Competitive binding assays, often performed as enzyme inhibition assays in this context, are essential for quantifying the inhibitory potency (e.g., IC50) of each enantiomer and understanding the structure-activity relationship.

Signaling Pathway

NAAA is a key enzyme in the endocannabinoid system, specifically modulating the levels of PEA. The inhibition of NAAA by compounds like ARN-077 leads to the accumulation of PEA,

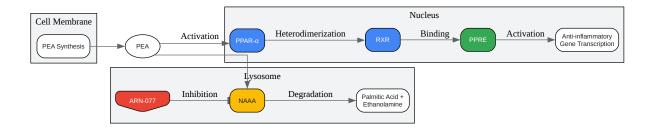


Methodological & Application

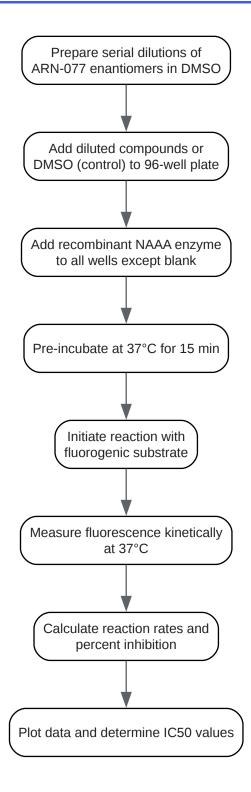
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which then activates PPAR- α . This nuclear receptor subsequently forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on DNA, leading to the transcription of genes that suppress inflammation.[4][9]

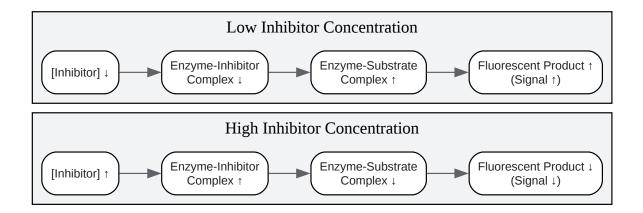












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